Fmoc-Phe-Thr(psi(Me,Me)pro)-OH

Peptide synthesis HPLC purity Quality control

For Fmoc SPPS of hydrophobic or β-sheet-prone sequences containing the Phe-Thr motif, the Fmoc-Phe-Thr(psi(Me,Me)pro)-OH pseudoproline dipeptide is indispensable. It disrupts interchain hydrogen bonding to prevent aggregation, crucial for peptides exceeding 15–20 residues. The pre-formed dipeptide circumvents the low acylation efficiency of pseudoproline monomers, ensuring reproducible coupling. Select ≥99% HPLC purity for GMP manufacturing or process validation.

Molecular Formula C31H32N2O6
Molecular Weight 528.6 g/mol
CAS No. 1196703-48-6
Cat. No. B1442211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-Thr(psi(Me,Me)pro)-OH
CAS1196703-48-6
Molecular FormulaC31H32N2O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)/t19-,26+,27+/m1/s1
InChIKeyFFOYZGOZWLCJDO-VHEIIQRDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe-Thr(psi(Me,Me)pro)-OH CAS 1196703-48-6: Procurement and Technical Profile for Peptide Synthesis


Fmoc-Phe-Thr(psi(Me,Me)pro)-OH (CAS 1196703-48-6) is a pseudoproline dipeptide building block designed for Fmoc solid-phase peptide synthesis (SPPS). It consists of a dipeptide in which the threonine residue is reversibly protected as a TFA-labile oxazolidine (pseudoproline), while the phenylalanine residue retains standard Fmoc protection. This compound is marketed as a tool for overcoming aggregation and enhancing peptide quality in sequences containing the Phe-Thr dipeptide motif . The product is available under the Novabiochem® trademark from Sigma-Aldrich (≥97.0% HPLC purity) and from Chem-Impex (≥99% HPLC purity) .

Why Generic Substitution of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH Fails in Aggregation-Prone SPPS


The pseudoproline dipeptide Fmoc-Phe-Thr(psi(Me,Me)pro)-OH cannot be generically substituted with standard Fmoc-Phe-OH followed by Fmoc-Thr(tBu)-OH because the pseudoproline moiety acts as a backbone-protecting group that eliminates the amide NH responsible for interchain hydrogen bonding and β-sheet aggregation during chain elongation . Standard Fmoc deprotection and coupling strategies using unprotected backbones in hydrophobic or β-sheet-prone sequences lead to incomplete couplings, truncated sequences, and difficult purification profiles [1]. Furthermore, the dipeptide format circumvents the synthetic challenge of direct acylation to the sterically hindered pseudoproline nitrogen—a limitation documented in studies showing low coupling efficiencies when attempting monomer-based pseudoproline incorporation [2].

Fmoc-Phe-Thr(psi(Me,Me)pro)-OH Quantitative Differentiation Evidence: Comparator-Based Performance Data


HPLC Purity Specification: Chem-Impex vs. Sigma-Aldrich Novabiochem® for Procurement Decisions

Procurement evaluation across commercial vendors reveals a quantifiable purity difference that may affect downstream peptide quality. Chem-Impex supplies Fmoc-Phe-Thr[Psi(Me,Me)Pro]-OH at ≥99% (HPLC) purity , while Sigma-Aldrich Novabiochem® offers the same compound at ≥97.0% (HPLC) . Both are powder formulations suitable for Fmoc SPPS, with storage at 2–8°C (Sigma-Aldrich) or ≤ −4°C (Chem-Impex). The 2% absolute purity differential may influence selection for GMP or high-purity API synthesis workflows.

Peptide synthesis HPLC purity Quality control

Optical Rotation Specification: Chem-Impex vs. Sigma-Aldrich Novabiochem® Batch Characterization

Optical rotation provides an orthogonal measure of chiral purity and identity. Chem-Impex specifies [α]D²⁵ = −26 ± 2.5° (c=1 in MeOH) for Fmoc-Phe-Thr[Psi(Me,Me)Pro]-OH , while Sigma-Aldrich Novabiochem® specifies a range of −29.0° to −23.0° (c=1 in methanol) . The Chem-Impex specification is tighter (±2.5° tolerance vs. a 6° acceptance window), which may translate to more consistent lot-to-lot performance in automated SPPS workflows.

Chiral purity Optical rotation QC specification

Dipeptide Format Avoids Low Acylation Efficiency of Pseudoproline Monomers

Direct coupling to the hindered pseudoproline nitrogen on monomers such as Fmoc-Thr[ψMe,Mepro]-OH is challenging. A 2023 study in Organic Process Research & Development demonstrated that in situ acylation of H-Thr(ΨPro) with proteinogenic amino acids in flow chemistry achieved ≥75% efficiency for most residues, but only 70% for Met and as low as 8% for Asp [1]. The dipeptide format of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH bypasses this low and variable coupling efficiency by pre-forming the pseudoproline amide bond with phenylalanine, ensuring reliable incorporation without optimization of the acylation step .

Coupling efficiency Pseudoproline monomer SPPS

Aggregation Disruption: Dipeptide vs. Monomer Format in Difficult Peptide Synthesis

Pseudoproline dipeptides disrupt β-sheet structures and intermolecular aggregation during Fmoc SPPS chain elongation by eliminating backbone NH hydrogen bonding capacity . A Tetrahedron Letters study (2023) examining Thr[ψMe,Mepro] derivatives in two well-known 'difficult peptides' demonstrated that pseudoproline incorporation facilitates synthesis, though the study specifically investigated monomer (Fmoc-Thr[ψMe,Mepro]-OH) rather than dipeptide incorporation [1]. The dipeptide format of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH provides the same aggregation-breaking functionality while avoiding the documented acylation challenges of the monomer approach, delivering two residues (Phe-Thr) in a single coupling step .

Aggregation suppression β-sheet disruption Difficult peptides

Documented Use in Therapeutic Peptide GUB06-046 Synthesis

Fmoc-Phe-Thr(psi(Me,Me)pro)-OH is specifically documented as a reactant in the synthesis of GUB06-046, a novel secretin/glucagon-like peptide 1 (GLP-1) co-agonist with demonstrated efficacy in decreasing food intake, improving glycemic control, and preserving beta cell mass in diabetic mice [1]. This compound incorporates the Phe-Thr pseudoproline dipeptide motif into a therapeutically active peptide sequence. While alternative pseudoproline dipeptides exist for other motifs (e.g., Fmoc-Val-Thr(psiMe,Mepro)-OH, Fmoc-Gly-Thr(psiMe,Mepro)-OH), Fmoc-Phe-Thr(psi(Me,Me)pro)-OH is uniquely required for sequences containing the Phe-Thr junction .

GLP-1 co-agonist Secretin analog Drug development

Procurement-Driven Application Scenarios for Fmoc-Phe-Thr(psi(Me,Me)pro)-OH CAS 1196703-48-6


Synthesis of Phe-Thr-Containing Difficult Peptides with Aggregation Propensity

Procure Fmoc-Phe-Thr(psi(Me,Me)pro)-OH for Fmoc SPPS of hydrophobic or β-sheet-prone peptide sequences containing the Phe-Thr motif. The pseudoproline dipeptide disrupts interchain hydrogen bonding during chain elongation, preventing aggregation and improving coupling efficiency and crude purity . This is particularly critical for peptides exceeding 15–20 residues where standard stepwise coupling of Phe followed by Thr(tBu) results in incomplete reactions and difficult purifications .

GMP and High-Purity API Synthesis Requiring Rigorous Starting Material Specifications

Select Chem-Impex catalog No. 30317 (≥99% HPLC purity; [α]D²⁵ = −26 ± 2.5°) when tighter analytical specifications are required for regulatory or process validation purposes . The higher purity specification (99% vs. 97%) and tighter optical rotation tolerance reduce impurity-related variability in downstream API quality, supporting GMP manufacturing of therapeutic peptides.

Synthesis of GUB06-046 and Related Secretin/GLP-1 Co-Agonist Peptides

Fmoc-Phe-Thr(psi(Me,Me)pro)-OH is a documented reactant for the synthesis of GUB06-046, a secretin/GLP-1 co-agonist with demonstrated preclinical efficacy in metabolic disease models . Researchers developing similar dual-agonist peptides with Phe-Thr junctions should procure this specific pseudoproline dipeptide to ensure correct sequence assembly and aggregation suppression during SPPS.

Process Development and Scale-Up Where Coupling Reproducibility is Critical

Use the dipeptide format rather than attempting pseudoproline monomer plus separate Phe coupling. The pre-formed Fmoc-Phe-Thr(psi(Me,Me)pro)-OH avoids the documented low and variable acylation efficiency (8–75%) of pseudoproline monomers , ensuring reproducible coupling yields across batches and reducing the need for coupling optimization during process development and scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Phe-Thr(psi(Me,Me)pro)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.